molecular formula C12H15NO2S3 B2436904 N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-sulfonamide CAS No. 2319834-49-4

N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-sulfonamide

Cat. No. B2436904
CAS RN: 2319834-49-4
M. Wt: 301.44
InChI Key: OKVKPGRSDQKDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as heteroatom . The structure of thiophene derivatives can vary greatly depending on the specific compound.


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, N,N-Dimethylformamide (DMF) reacts with thiophene to obtain 2-thiophenecarbaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary greatly depending on the specific compound. For example, 2-Methylthiophene is a clear colorless to slightly yellow liquid .

Mechanism of Action

The mechanism of action of thiophene derivatives can vary greatly depending on the specific compound and its biological activity. For example, like amphetamine and most of its analogues, thiopropamine most likely is a norepinephrine–dopamine reuptake inhibitor and/or releasing agent .

Safety and Hazards

The safety and hazards of thiophene derivatives can vary greatly depending on the specific compound. For example, 2-Thiopheneethylamine has been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 .

Future Directions

Thiophene derivatives continue to be a focus of research due to their wide range of properties and applications. They are particularly interesting to medicinal chemists looking to develop advanced compounds with a variety of biological effects .

properties

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S3/c1-12(2,10-5-7-16-8-10)9-13-18(14,15)11-4-3-6-17-11/h3-8,13H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVKPGRSDQKDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=CC=CS1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.